molecular formula C16H13ClN2O B1348997 (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol CAS No. 36640-39-8

(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1348997
CAS No.: 36640-39-8
M. Wt: 284.74 g/mol
InChI Key: RGRYFKFGOCASDE-UHFFFAOYSA-N
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Description

(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to the pyrazole ring, along with a hydroxymethyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and catalysts to achieve high yields and purity. The process is optimized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carbonyl compound, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, providing neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol is unique due to its specific structural features, such as the presence of both chlorophenyl and phenyl groups on the pyrazole ring, along with a hydroxymethyl group

Properties

IUPAC Name

[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-10,20H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRYFKFGOCASDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190106
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol
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Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36640-39-8
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36640-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol
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Record name 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol
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Synthesis routes and methods

Procedure details

80 grams 1-phenyl-3-(p-chlorophenyl)-pyrazol-4-aldehyde were dissolved in a mixture of 800 milliliters ethanol and 1200 milliliters dimethylformamide. To the solution thus obtained, 5.5 grams 95% sodium borohydride were added in small portions at 20°-25° C. The mixture was then stirred for one hour at room temperature. Thereafter, the reaction mixture was evaporated and the residue was taken up, with rubbing, with ethanol and water were thereafter added. The precipitate formed thereby was separated, dispersed and stirred in warm water, the precipitate was filtered off by suction, dried and recrystallized from benzene. 75 grams 4-hydroxymethyl-1-phenyl-3-(p-chlorophenyl)-pyrazol, melting at 141°-142° C., were obtained, representing a yield of 93%.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two

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